5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and alter the expression of various genes involved in cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms underlying cancer cell growth and proliferation. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide. One direction is the further exploration of its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, the use of this compound in combination with other drugs could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has been achieved using various methods. One such method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a catalyst such as copper(I) iodide. Both methods result in the formation of the desired compound with high yield.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has been used in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further development.
Eigenschaften
Molekularformel |
C12H18BrNO4S |
---|---|
Molekulargewicht |
352.25 g/mol |
IUPAC-Name |
5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-3-18-8-4-7-14-19(15,16)12-9-10(13)5-6-11(12)17-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
LKVZHAWVIUCCMM-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Kanonische SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.